Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-aminotetrahydrofuran-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminotetrahydrofuran-3-carboxylate: The parent compound without the hydrochloride salt.
Tetrahydrofuran derivatives: Other derivatives of tetrahydrofuran with different functional groups.
Uniqueness
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is unique due to its specific structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its parent compound and other derivatives .
Biological Activity
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the synthesis, biological properties, and research findings associated with this compound.
Synthesis and Structural Characteristics
This compound is synthesized through various methods, often involving the stereoselective preparation of substituted tetrahydrofuran derivatives. The compound's structure includes a tetrahydrofuran ring, which contributes to its biological activity. The synthesis typically aims for high optical purity, which is crucial for pharmacological efficacy.
Pharmacological Properties
- Opioid Receptor Activity : Recent studies have highlighted the compound's interaction with opioid receptors. It has been shown to exhibit selective activity at the kappa opioid receptor (KOR), with a significant preference over mu (MOR) and delta (DOR) receptors. This selectivity can be beneficial for developing analgesics with fewer side effects associated with MOR activation .
- Cholinesterase Inhibition : this compound has also been investigated for its role as an inhibitor of human butyrylcholinesterase (hBChE). This inhibition is relevant in the context of neurodegenerative diseases, where cholinesterase inhibitors are used to enhance cholinergic transmission .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated moderate cytotoxicity against pancreatic cancer cells, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Kappa Opioid Receptor Antagonism : A study reported that derivatives of this compound displayed potent antagonistic activity at KORs, with certain modifications enhancing selectivity and potency. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics in vivo .
- Neuroprotective Effects : Research has suggested that compounds with similar structures may exhibit neuroprotective effects by modulating cholinergic signaling pathways. This property is particularly relevant for conditions such as Alzheimer's disease .
Data Tables
Study | Activity Assessed | IC50/EC50 Values | Remarks |
---|---|---|---|
Study 1 | KOR Antagonism | IC50 = 1.2 μM | Selectively inhibits KOR over MOR/DOR |
Study 2 | hBChE Inhibition | IC50 = 2.2 μM | Potential application in neurodegenerative diseases |
Study 3 | Cytotoxicity | IC50 = 0.96 μM (MIA PaCa-2) | Moderate cytotoxicity in pancreatic cancer cells |
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
ethyl 4-aminooxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)5-3-10-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
UDFXHTHWIFPDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COCC1N.Cl |
Origin of Product |
United States |
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